molecular formula C5H5IOS B081132 (5-Iodothiophen-2-YL)methanol CAS No. 13781-27-6

(5-Iodothiophen-2-YL)methanol

Cat. No. B081132
CAS RN: 13781-27-6
M. Wt: 240.06 g/mol
InChI Key: VTPZGZASDXXIQL-UHFFFAOYSA-N
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Description

“(5-Iodothiophen-2-YL)methanol” is a chemical compound with the formula C5H5IOS . It is used for research purposes .


Synthesis Analysis

The synthesis of “(5-Iodothiophen-2-YL)methanol” involves a series of chemical reactions . For instance, 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate can be transformed into 5-(3-iodothiophen-2-yl)-2-methoxyphenol in almost quantitative yield by a three-step procedure, involving iodocyclization (carried out with I2 in CH2Cl2 at room temperature), to give dihydrothiophene, followed by oxidation .


Molecular Structure Analysis

The molecular structure of “(5-Iodothiophen-2-YL)methanol” is characterized by the presence of iodine, sulfur, carbon, hydrogen, and oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

The chemical reactions involving “(5-Iodothiophen-2-YL)methanol” are complex and can vary depending on the conditions . For example, it can undergo iodocyclization to form dihydrothiophene .

Scientific Research Applications

  • Photoinduced Reactions : Research on the photoinduced reaction of 2-iodothiophene in solutions like n-heptane, dichloromethane, and methanol revealed that the main photoproducts are thiophene and iodine, indicating potential applications in photochemistry and synthesis processes (Herrera, Nieto, Olleta, & Lane, 2011).

  • Methanol Conversion in Hydrocarbons : Studies on the conversion of methanol to hydrocarbons over zeolite catalysts, such as H-ZSM-5, show that methanol can be transformed into ethene and other alkenes, suggesting applications in catalysis and hydrocarbon production (Svelle, Joensen, Nerlov, Olsbye, Lillerud, Kolboe, & Bjørgen, 2006).

  • Reaction with Methoxide Ion : The reaction of bromoiodothiophenes with sodium methoxide in methanol leads to a variety of products like 4-bromo-2-methoxythiophene, highlighting its role in organic synthesis and halogen exchange reactions (Gronowitz, Hallberg, & Glennow, 1980).

  • Catalyzed Condensations of Glycerol : Research involving the acid-catalyzed condensation of glycerol with aldehydes and ketones in the presence of methanol explores its potential in producing novel platform chemicals and intermediates for further chemical synthesis (Deutsch, Martin, & Lieske, 2007).

  • Clean and Efficient H-Transfer Reactant : Methanol's use as an H-transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones indicates its efficiency in selective reduction processes, relevant to organic chemistry and pharmaceutical synthesis (Pasini, Lolli, Albonetti, Cavani, & Mella, 2014).

  • Methanol's Impact on Lipid Dynamics : Studies showing that methanol accelerates lipid dynamics like flip-flop and transfer in membranes have implications for understanding cell biology and drug delivery systems (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Safety And Hazards

The safety and hazards associated with “(5-Iodothiophen-2-YL)methanol” are not explicitly mentioned in the available resources. It’s always recommended to handle chemical substances with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

properties

IUPAC Name

(5-iodothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPZGZASDXXIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558606
Record name (5-Iodothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Iodothiophen-2-YL)methanol

CAS RN

13781-27-6
Record name (5-Iodothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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